molecular formula C9H8FN B12521242 3-(2-Fluoroethyl)benzonitrile CAS No. 655250-93-4

3-(2-Fluoroethyl)benzonitrile

Cat. No.: B12521242
CAS No.: 655250-93-4
M. Wt: 149.16 g/mol
InChI Key: WTIHAXZGPONUJT-UHFFFAOYSA-N
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Description

3-(2-Fluoroethyl)benzonitrile is an organic compound with the molecular formula C9H8FN It consists of a benzonitrile core substituted with a 2-fluoroethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoroethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or acetonitrile. The product is then purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoroethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2-Fluoroethyl)benzoic acid.

    Reduction: Formation of 3-(2-Fluoroethyl)benzylamine.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

3-(2-Fluoroethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluoroethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The fluoroethyl group can enhance the compound’s binding affinity and selectivity for certain targets, making it useful in drug design and development .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzonitrile
  • 4-Fluorobenzonitrile
  • 3-(2-Chloroethyl)benzonitrile

Uniqueness

3-(2-Fluoroethyl)benzonitrile is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry .

Properties

CAS No.

655250-93-4

Molecular Formula

C9H8FN

Molecular Weight

149.16 g/mol

IUPAC Name

3-(2-fluoroethyl)benzonitrile

InChI

InChI=1S/C9H8FN/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6H,4-5H2

InChI Key

WTIHAXZGPONUJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)CCF

Origin of Product

United States

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